![molecular formula C10H12O2S B14618160 S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate CAS No. 59020-88-1](/img/structure/B14618160.png)
S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate: is a chemical compound with the molecular formula C10H12O2S It is known for its unique structure, which includes a furan ring and a thioester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate typically involves the reaction of furan-2-ylmethanethiol with 3-methylbut-2-enoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thioester group, where nucleophiles such as amines or alcohols replace the sulfur atom, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving thioesters.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate involves its reactivity towards nucleophiles and electrophiles. The thioester group is particularly reactive, allowing the compound to participate in various biochemical and chemical reactions. The furan ring can also undergo electrophilic aromatic substitution, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- S-isopropyl 3-methylbut-2-enethioate
- Ethyl 3-(furan-2-yl)propionate
Comparison
- S-isopropyl 3-methylbut-2-enethioate : Similar in structure but with an isopropyl group instead of a furan ring. This difference affects its reactivity and applications.
- Ethyl 3-(furan-2-yl)propionate : Contains a furan ring but differs in the ester group. This compound is used more in flavoring and fragrance industries, whereas S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate has broader applications in scientific research.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific endeavors.
Properties
CAS No. |
59020-88-1 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
S-(furan-2-ylmethyl) 3-methylbut-2-enethioate |
InChI |
InChI=1S/C10H12O2S/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h3-6H,7H2,1-2H3 |
InChI Key |
RGMHARGTEBVBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)SCC1=CC=CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


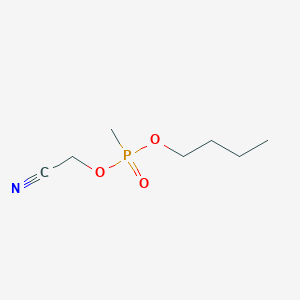
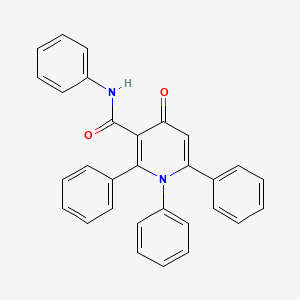
![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
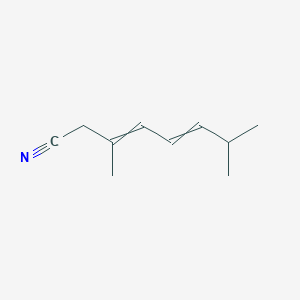
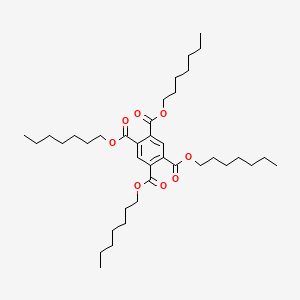
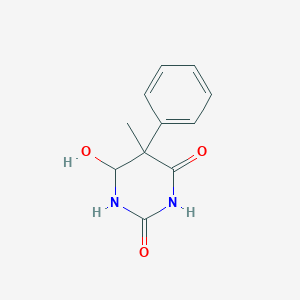
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
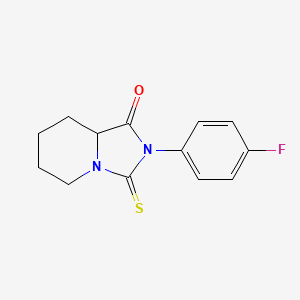
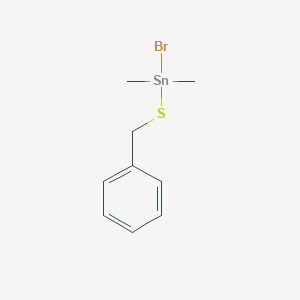

![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)
